3,4-二甲基吡唑-5-硼酸二萘甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves the reaction of 3,4-dimethylpyrazole with pinacol boronic acid. The pinacol ester group provides stability and solubility to the compound. The synthetic route typically includes boronate esterification using pinacol boronic acid and subsequent purification steps.

Molecular Structure Analysis

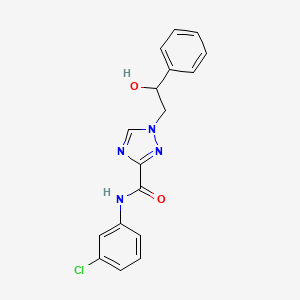

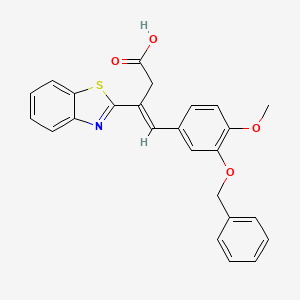

The molecular structure of 3,4-Dimethylpyrazole-5-boronic acid pinacol ester consists of a pyrazole ring with two methyl groups at positions 3 and 4, and a boronic acid group attached to the pyrazole nitrogen. The pinacol ester moiety enhances solubility and stability.

Chemical Reactions Analysis

This compound can participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions. In these reactions, oxidative addition occurs with electrophilic organic groups, while transmetalation occurs with nucleophilic organic groups, transferring from boron to palladium .

Physical And Chemical Properties Analysis

科学研究应用

高分子科学与材料研究

一种简便的策略用于从稳定的硼酸酯单体合成定义明确的水溶性硼酸(共)聚合物。此方法利用可逆加成−断裂链转移(RAFT)聚合4-二萘甲基硼苯乙烯,得到可在水性介质中形成两亲嵌段共聚物的聚合物。这些材料有望用于各种应用,包括药物递送系统和传感器 (Cambre 等,2007)。

合成与催化

对硼酸二萘甲酯(例如 9H-咔唑-9-(4-苯基)硼酸二萘甲酯)进行了光谱研究,以更好地了解其结构和电子性质。这些研究有助于开发有机合成的新材料和催化剂 (Şaş 等,2016)。

已经描述了一种改进的硼酸二萘甲酯合成方法,例如 1-甲基-1H-吡唑-4-硼酸二萘甲酯。该合成强调了在铃木偶联中的应用,突出了这些化合物在交叉偶联反应中的重要性 (Mullens,2009)。

分析化学

分析高反应性二萘甲基硼酸酯的策略对于评估这些化合物的纯度和稳定性至关重要,这些化合物广泛用于铃木偶联反应中以合成复杂分子。开发色谱方法以克服这些反应性化合物带来的分析挑战对于制药和材料科学中的质量控制非常重要 (Zhong 等,2012)。

作用机制

Target of Action

The primary target of 3,4-Dimethylpyrazole-5-boronic acid pinacol ester is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

3,4-Dimethylpyrazole-5-boronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathway affected by 3,4-Dimethylpyrazole-5-boronic acid pinacol ester is the Suzuki–Miyaura coupling pathway . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound is solid at room temperature . Its bioavailability and other pharmacokinetic properties would depend on factors such as its formulation, route of administration, and individual patient characteristics.

Result of Action

The molecular and cellular effects of 3,4-Dimethylpyrazole-5-boronic acid pinacol ester’s action include the synthesis of various organic compounds. For example, it can be used to synthesize 9H-pyrimido[4,5-b]indole and aryl-benzimidazole based BET bromodomain and extra terminal (BET) protein inhibitors . It can also be used to prepare naphthalimide based photo-exchangeable photochromic fluorescent molecules .

Action Environment

The action, efficacy, and stability of 3,4-Dimethylpyrazole-5-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura coupling reaction can be affected by the reaction conditions . .

安全和危害

未来方向

属性

IUPAC Name |

3,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BN2O2/c1-7-8(2)13-14-9(7)12-15-10(3,4)11(5,6)16-12/h1-6H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILLAYFMFSNWPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NN2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2612409.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2612410.png)

![1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2612411.png)

![2-(3,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2612413.png)

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2612414.png)

![6-chloro-3-[(2E)-3-(4-ethylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2612423.png)

![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2612424.png)

![Methyl 5-{[(2,4,5-trichlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B2612428.png)